Fragment-Based Contribution to SRI 31215 Triplex Protease Inhibitory Potency
When incorporated into the full SRI 31215 structure, the 1-benzylpiperidin-4-ylmethyl-dihydropyrimidinone fragment (exactly CAS 2176124-75-5) contributes to a triplex inhibitor profile. SRI 31215 inhibits HGFA (IC₅₀ = 0.30 μM), hepsin (IC₅₀ = 0.65 μM), and matriptase (IC₅₀ = 0.69 μM). In contrast, the core dihydropyrimidinone scaffold without the benzylpiperidine substitution, as seen in 4-aryl-dihydropyrimidinones targeting FATP4, achieves FATP4 IC₅₀ values of 0.21–0.63 μM but displays no measurable activity against HGFA/matriptase/hepsin. [1] The N3 substitution is the key molecular determinant switching target class from fatty acid transport to serine protease inhibition.
| Evidence Dimension | Target potency shift driven by N3-substitution identity |
|---|---|
| Target Compound Data | Contributes to HGFA IC₅₀ = 0.30 μM, hepsin IC₅₀ = 0.65 μM, matriptase IC₅₀ = 0.69 μM (as SRI 31215 fragment) |
| Comparator Or Baseline | 4-aryl-dihydropyrimidinones (e.g., compounds j3, j5): FATP4 IC₅₀ = 0.21–0.63 μM; no reported HGFA/hepsin/matriptase activity |
| Quantified Difference | Target class shift from fatty acid transporter to serine proteases; potency range comparable (sub-μM) but target profile entirely different |
| Conditions | In vitro recombinant enzyme assays for HGFA, hepsin, matriptase; FATP4 cell-based uptake assay |
Why This Matters
This evidence demonstrates that the N3-(1-benzylpiperidin-4-ylmethyl) substituent is the critical pharmacophoric element for accessing serine protease targets, making CAS 2176124-75-5 non-interchangeable with generic dihydropyrimidinones for protease inhibitor development programs.
- [1] Blackburn, C. et al. (2006). Identification and characterization of 4-aryl-3,4-dihydropyrimidin-2(1H)-ones as inhibitors of the fatty acid transporter FATP4. Bioorganic & Medicinal Chemistry Letters, 16(13), 3504–3509. doi:10.1016/j.bmcl.2006.03.094 View Source
